molecular formula C20H17ClN4O4 B1437443 4-(3-Chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-hydroxy-6-quinolinecarboxamide CAS No. 417717-04-5

4-(3-Chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-hydroxy-6-quinolinecarboxamide

Cat. No. B1437443
M. Wt: 412.8 g/mol
InChI Key: XEZZOIWZFIDBIQ-UHFFFAOYSA-N
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Description

This compound is a derivative of quinolinecarboxamide . It is related to a class of compounds that have been studied for their potential medicinal properties .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 4-nitrophenyl chloroformate and cyclopropyl amine in acetonitrile at room temperature . The resulting product is then reacted with 4- (4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide to yield the final product .


Molecular Structure Analysis

The molecular structure of this compound includes a quinoline ring with various substituents, including a 3-chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy group and a 7-hydroxy group .

Scientific Research Applications

Synthesis and Derivative Creation

4-(3-Chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-hydroxy-6-quinolinecarboxamide, as part of the quinoline class, has been utilized in the synthesis of various quinoline derivatives. For instance, substituted quinolines and heterocycloquinolines have been synthesized using related compounds as precursors. These processes typically involve nucleophilic substitution and rearrangement reactions, highlighting the reactivity and versatility of the quinoline structure in creating biologically active compounds (Khodair et al., 1999).

Antitumor and Cytotoxicity Studies

Quinoline derivatives, including those structurally similar to the compound , have been evaluated for their antitumor properties. For example, thiazoloquinoline derivatives have shown significant cytotoxicity against various cell lines, with certain structural features being crucial for their antitumor activity. This indicates the potential of quinoline derivatives in the development of novel anticancer therapies (Alvarez-Ibarra et al., 1997).

Antimicrobial Applications

Research has also been conducted on quinolone derivatives for their antimicrobial properties. For instance, amide derivatives of quinolone have been synthesized and tested for their antibacterial activity against various strains, including both gram-positive and gram-negative bacteria, as well as fungi. This showcases the potential of quinoline and its derivatives in developing new antimicrobial agents (Patel et al., 2007).

properties

IUPAC Name

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-hydroxyquinoline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O4/c21-14-7-11(3-4-15(14)25-20(28)24-10-1-2-10)29-18-5-6-23-16-9-17(26)13(19(22)27)8-12(16)18/h3-10,26H,1-2H2,(H2,22,27)(H2,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEZZOIWZFIDBIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)O)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-hydroxy-6-quinolinecarboxamide

CAS RN

417717-04-5
Record name Lenvatinib metabolite M2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0417717045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(3-CHLORO-4-(((CYCLOPROPYLAMINO)CARBONYL)AMINO)PHENOXY)-7-HYDROXY-6-QUINOLINECARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/269N24780P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-hydroxy-6-quinolinecarboxamide
Reactant of Route 2
4-(3-Chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-hydroxy-6-quinolinecarboxamide
Reactant of Route 3
4-(3-Chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-hydroxy-6-quinolinecarboxamide
Reactant of Route 4
4-(3-Chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-hydroxy-6-quinolinecarboxamide
Reactant of Route 5
Reactant of Route 5
4-(3-Chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-hydroxy-6-quinolinecarboxamide
Reactant of Route 6
Reactant of Route 6
4-(3-Chloro-4-(((cyclopropylamino)carbonyl)amino)phenoxy)-7-hydroxy-6-quinolinecarboxamide

Citations

For This Compound
1
Citations
D Huang, J Zhang, X Zheng, M Gao - Frontiers in Endocrinology, 2022 - frontiersin.org
Background When some targeted therapies have been tested to treat anaplastic thyroid carcinoma (ATC) both in preclinical and clinical studies, lenvatinib has shown some promising …
Number of citations: 5 www.frontiersin.org

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